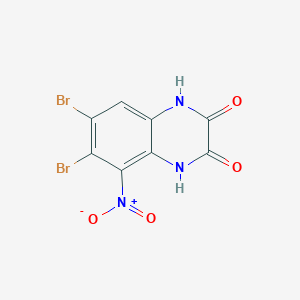
5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion ist ein niedermolekulares Medikament, das als potenter kompetitiver Antagonist an den Glycin-Bindungsstellen des N-Methyl-D-Aspartat (NMDA)-Rezeptors wirkt. Es wurde ursprünglich von Acea Pharmaceuticals, Inc. für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des Nervensystems und Herz-Kreislauf-Erkrankungen entwickelt.
Vorbereitungsmethoden
Die Synthese von 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion beinhaltet die Herstellung von Chinoxalindionen. Speziell wird 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion als 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione identifiziert . Der Syntheseweg beinhaltet typischerweise die Nitrierung und Bromierung von Chinoxalindion-Vorläufern unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen die Verwendung von Salpetersäure für die Nitrierung und Brom für die Bromierung, gefolgt von Reinigungsschritten zur Isolierung des gewünschten Produkts .
Analyse Chemischer Reaktionen
5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion in seine reduzierte Form umwandeln, die unterschiedliche pharmakologische Eigenschaften aufweisen kann.
Substitution: Substitutionsreaktionen mit 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion können zur Bildung verschiedener substituierter Derivate führen, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemie: 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion dient als wertvolles Werkzeug zur Untersuchung der Funktion und Modulation von NMDA-Rezeptoren.
Biologie: In der biologischen Forschung wird 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion verwendet, um die Rolle von NMDA-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Medizin: 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion hat therapeutisches Potenzial als Neuroprotektor, Analgetikum und Antikonvulsivum gezeigt. .
Wirkmechanismus
5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion übt seine Wirkungen aus, indem es kompetitiv die Glycin-Bindungsstellen des NMDA-Rezeptors antagonisiert. Durch die Bindung an diese Stellen hemmt 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion die Aktivierung von NMDA-Rezeptoren, die an der exzitatorischen Neurotransmission im zentralen Nervensystem beteiligt sind. Diese Hemmung kann zu neuroprotektiven, analgetischen und antikonvulsiven Wirkungen führen . Die molekularen Zielstrukturen von 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion umfassen verschiedene Untereinheiten des NMDA-Rezeptors, und seine Wirkung beinhaltet die Blockierung der Reaktion des Rezeptors auf Glutamat und Glycin .
Wirkmechanismus
ACEA-1031 exerts its effects by competitively antagonizing NMDA receptor glycine sites. By binding to these sites, ACEA-1031 inhibits the activation of NMDA receptors, which are involved in excitatory neurotransmission in the central nervous system. This inhibition can lead to neuroprotective, analgesic, and anticonvulsant effects . The molecular targets of ACEA-1031 include various subunits of the NMDA receptor, and its action involves blocking the receptor’s response to glutamate and glycine .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion ist Teil einer Reihe von Chinoxalindionen, die als NMDA-Rezeptor-Antagonisten wirken. Zu ähnlichen Verbindungen gehören ACEA-1021 und ACEA-1328, die ebenfalls auf die Glycin-Bindungsstellen des NMDA-Rezeptors abzielen . Im Vergleich zu diesen Verbindungen weist 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion einzigartige Eigenschaften in Bezug auf seine Affinität und Selektivität für verschiedene NMDA-Rezeptor-Untereinheiten auf. So hat sich gezeigt, dass 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion je nach Untereinheitenzusammensetzung des NMDA-Rezeptors unterschiedliche IC50-Werte aufweist, was sein unterschiedliches pharmakologisches Profil unterstreicht .
Zu ähnlichen Verbindungen gehören:
ACEA-1021: Ein weiteres Chinoxalindion mit hoher Affinität für die Glycin-Bindungsstellen des NMDA-Rezeptors.
ACEA-1328: Eine verwandte Verbindung mit ähnlichen antagonistischen Eigenschaften an NMDA-Rezeptoren.
Die Einzigartigkeit von 5-Nitro-6,7-Dibrom-1,4-dihydro-2,3-chinoxalindion liegt in seinen spezifischen Bindungsaffinitäten und seinen potenziellen therapeutischen Anwendungen in der Neuroprotektion, Analgesie und Antikonvulsivtherapie .
Eigenschaften
Molekularformel |
C8H3Br2N3O4 |
|---|---|
Molekulargewicht |
364.93 g/mol |
IUPAC-Name |
6,7-dibromo-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3Br2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15) |
InChI-Schlüssel |
HPDZNXVZXICVSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Br)[N+](=O)[O-])NC(=O)C(=O)N2 |
Synonyme |
6,7-dibromo-5-nitro-2,3-quinoxalinedione ACEA 1031 ACEA-1031 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B1244678.png)
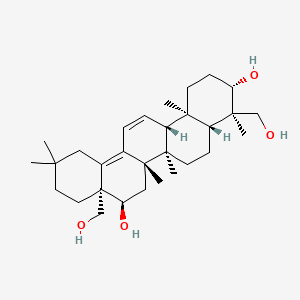
![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)
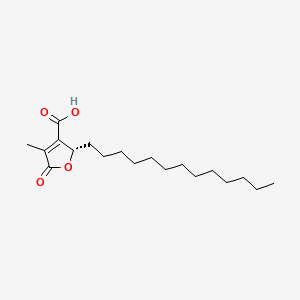
![4-[[2-[[(2R)-3,3-dimethylbutan-2-yl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-methoxybenzonitrile](/img/structure/B1244686.png)

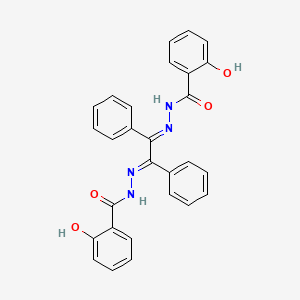
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
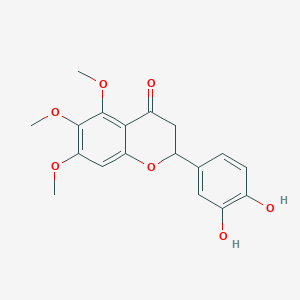
![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)
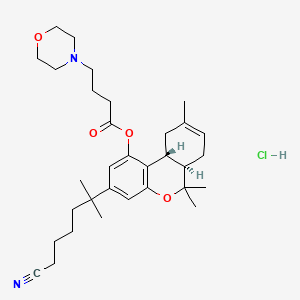
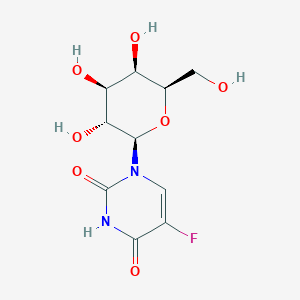
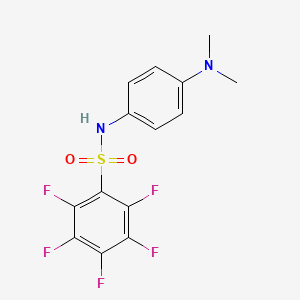
![1,11b-Dihydro-[2h]benzopyrano[4,3,2-de]isoquinolin-3-one](/img/structure/B1244700.png)
